N-benzyl-N-(cyanomethyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-benzyl-N-(cyanomethyl)-2-oxo-2H-chromene-3-carboxamide: is a complex organic compound with a unique structure that combines a benzyl group, a cyanomethyl group, and a chromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(cyanomethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of benzylamine with cyanomethylating agents under controlled conditions to form the intermediate N-benzyl-N-(cyanomethyl)amine. This intermediate is then reacted with 2-oxo-2H-chromene-3-carboxylic acid or its derivatives to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(cyanomethyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N-benzyl-N-(cyanomethyl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-N-(cyanomethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-benzyl-N-(cyanomethyl)-2-oxo-2H-chromene-3-carboxamide include other benzyl and cyanomethyl derivatives, as well as chromene-based compounds. Examples include:
- N-benzyl-N-(cyanomethyl)but-2-ynamide
- N-benzyl-N-(cyanomethyl)-2-oxo-2H-chromene-3-carboxylate
- N-benzyl-N-(cyanomethyl)-2-oxo-2H-chromene-3-carboxylamide .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
N-benzyl-N-(cyanomethyl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c20-10-11-21(13-14-6-2-1-3-7-14)18(22)16-12-15-8-4-5-9-17(15)24-19(16)23/h1-9,12H,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHCBUYSDUXIGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)C(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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